3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one
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Overview
Description
3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one is a heterocyclic compound that features both quinoxaline and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinoxaline moiety. Common synthetic routes may include:
Cyclization reactions: Using hydrazides and carbon disulfide to form the oxadiazole ring.
Condensation reactions: Combining the oxadiazole intermediate with quinoxaline derivatives under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Known for their antimicrobial and anticancer properties.
Oxadiazole derivatives: Often investigated for their anti-inflammatory and antimicrobial activities.
Uniqueness
3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one is unique due to the combination of the quinoxaline and oxadiazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C10H6N4O2S |
---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H6N4O2S/c15-8-7(9-13-14-10(17)16-9)11-5-3-1-2-4-6(5)12-8/h1-4H,(H,12,15)(H,14,17) |
InChI Key |
GEBYPNYIFVTDPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=NNC(=S)O3 |
Origin of Product |
United States |
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